molecular formula C9H10BrFOS B6286451 (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane CAS No. 2643368-28-7

(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane

Cat. No. B6286451
CAS RN: 2643368-28-7
M. Wt: 265.14 g/mol
InChI Key: BIIRZICHPOLVFO-UHFFFAOYSA-N
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Description

“(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C9H10BrFOS and a molecular weight of 265.14 . It is listed under CAS No. 2643368-28-7 .

Scientific Research Applications

Drug Design and Delivery

This compound can be utilized in the design of new drugs and drug delivery systems. Its boronic ester derivatives are particularly valuable as boron-carriers for neutron capture therapy, a targeted cancer treatment . The boronic ester moiety can be engineered to bind selectively to cancer cells, which are then irradiated with neutrons to achieve cell destruction.

Organic Synthesis Building Blocks

The boronic ester derivatives of this compound serve as pivotal intermediates in organic synthesis . They are used in Suzuki-Miyaura coupling reactions, which are instrumental in forming carbon-carbon bonds, a fundamental step in constructing complex organic molecules.

Protodeboronation Research

In the field of synthetic chemistry, the study of protodeboronation processes is crucial. This compound’s derivatives can be used to explore new methods of protodeboronation, which is the removal of boron from boronic esters, a key step in many synthetic pathways .

Hydromethylation of Alkenes

The compound’s derivatives can be applied in the development of anti-Markovnikov hydromethylation of alkenes. This process adds a methyl group across a double bond in a manner opposite to the traditional Markovnikov’s rule, opening up new avenues for alkene functionalization .

Neutron Capture Therapy

As a boron-carrier, this compound’s derivatives can be used in neutron capture therapy for cancer treatment. The boron atoms capture neutrons and undergo fission, selectively destroying cancerous cells while sparing healthy tissue .

Functional Group Transformations

The boronic ester derivatives can undergo various functional group transformations, including oxidations, aminations, and halogenations. These transformations are essential for modifying the compound to achieve desired properties or reactivities .

Catalysis

The compound can be used to develop new catalytic systems. Its derivatives can act as catalysts or co-catalysts in various chemical reactions, enhancing reaction rates or altering reaction pathways .

properties

IUPAC Name

1-bromo-4-ethoxy-3-fluoro-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFOS/c1-3-12-7-5-4-6(10)9(13-2)8(7)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIRZICHPOLVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane

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